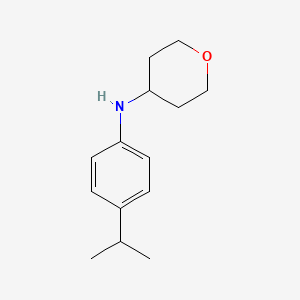
4-amino-3-methyl-N-(oxan-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-N-(oxan-4-yl)benzamide is a chemical compound characterized by its molecular structure, which includes an amino group, a methyl group, and an oxan-4-yl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-methyl-N-(oxan-4-yl)benzamide typically involves a multi-step reaction process. One common method is the amide coupling reaction, where 4-amino-3-methylbenzoic acid is reacted with oxan-4-ylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to ensure the formation of the desired amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to handle the increased volume of reagents and solvents. Purification steps, such as recrystallization or column chromatography, are also integrated into the production process to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methyl-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 4-nitro-3-methyl-N-(oxan-4-yl)benzamide.
Reduction: The nitro group, if present, can be reduced to an amino group, reverting it back to the original compound.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-nitro-3-methyl-N-(oxan-4-yl)benzamide
Reduction: this compound (reverted)
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-methyl-N-(oxan-4-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-amino-3-methyl-N-(oxan-4-yl)benzamide exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound is structurally similar but contains a sulfonamide group instead of a benzamide group.
4-Amino-3-methyl-N-(oxan-4-yl)benzoic acid: This compound lacks the amide group, making it a carboxylic acid derivative.
Uniqueness: 4-Amino-3-methyl-N-(oxan-4-yl)benzamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and its role as an intermediate in drug synthesis make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-amino-3-methyl-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-8-10(2-3-12(9)14)13(16)15-11-4-6-17-7-5-11/h2-3,8,11H,4-7,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTCRWFZQIPYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B7863915.png)



![N-{[4-(Difluoromethoxy)phenyl]methyl}oxan-4-amine](/img/structure/B7863948.png)


![Methyl 2-[(oxan-4-yl)amino]benzoate](/img/structure/B7863971.png)


![N-[(3,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B7863998.png)
![N-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-amine](/img/structure/B7864000.png)
